molecular formula C17H13ClN2O B2994217 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1006472-07-6

1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2994217
CAS No.: 1006472-07-6
M. Wt: 296.75
InChI Key: ILCYGILSPMWUBE-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a 3-chlorobenzyl group at position 1, a phenyl group at position 3, and a carbaldehyde substituent at position 3. The compound’s structure combines electron-withdrawing (chloro) and aromatic (phenyl, benzyl) groups, which influence its electronic properties and reactivity. It is synthesized via substitution reactions, often employing Vilsmeier-Haack or similar methodologies .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c18-16-8-4-5-13(9-16)10-20-11-15(12-21)17(19-20)14-6-2-1-3-7-14/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCYGILSPMWUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzyl bromide with 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This method employs boron reagents and palladium catalysts to couple the chlorobenzyl group with the pyrazole ring . The reaction conditions are generally mild and environmentally benign, making this method attractive for industrial production.

Chemical Reactions Analysis

1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.

Scientific Research Applications

It is challenging to provide a detailed article focusing solely on the applications of the compound "1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde" with comprehensive data tables and well-documented case studies, as the available search results offer limited information on its specific applications. However, based on the available literature, we can infer potential applications and research directions for this compound.

1. Chemical and Physical Properties
this compound has the molecular formula C17H13ClN2O and a molecular weight of 296.75 . PubChem provides additional identifiers and related records for the compound .

2. Synthesis and Chemical Reactivity

  • Synthesis of Pyrazole Derivatives : The compound is a pyrazole derivative, and its synthesis can be achieved through various methods, including palladium-catalyzed cross-coupling reactions . These reactions are crucial for forming carbon-carbon bonds and functionalizing nitrogen heterocycles, making the compound a valuable intermediate in synthesizing more complex molecules .
  • Building Blocks for Heterocycles : The synthesis of substituted pyrazoles, including 1-phenyl-1H-pyrazole-4-carbaldehydes, can provide building blocks for drug discovery and advanced materials .

3. Potential Applications in Drug Discovery

  • Inhibitors of Enzymes : 3-Aryl-1-phenyl-1H-pyrazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) . These compounds have shown good AChE and selective MAO-B inhibitory activities, suggesting their potential use in treating Alzheimer's disease .
  • Multitarget-Directed Ligands : Due to their inhibitory activities against AChE and MAO-B, pyrazole derivatives can be considered multitarget-directed ligands for treating neurodegenerative diseases .
  • Schiff base Synthesis : this compound can be used to synthesize Schiff bases, which exhibit various biological activities .

4. Related Research

  • Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde : The procedure involves adding POCl3 dropwise to a solution of hydrazone in anhydrous DMF, heating the mixture, and then neutralizing it with dilute sodium hydroxide to obtain the desired product .
  • Schiff Bases : These are synthesized by stirring 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde with an appropriate amine in anhydrous methanol, with a catalytic amount of glacial acetic acid .

5. Spectroscopic Data

  • IR Spectroscopy : IR spectra of related compounds show characteristic absorption bands for Ar-CH, C=N, and C=C bonds, indicating the presence of specific functional groups .
  • NMR Spectroscopy : 1H NMR spectra provide information on the chemical environment of hydrogen atoms in the molecule .

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or the modulation of protein function. The chlorobenzyl and phenyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl/Benzoyl Group

a. 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
  • Structure : Replace the 3-chlorobenzyl group with a benzoyl (C₆H₅CO-) group.
  • Activity : Derivatives with electron-donating groups (e.g., 4-methoxy in 4c ) exhibit enhanced antioxidant (IC₅₀: 18.7 µM) and anti-inflammatory (76.2% inhibition at 100 mg/kg) activities compared to electron-withdrawing substituents (e.g., nitro in 4b ) .
  • Mechanism : Electron-donating groups stabilize aromatic rings, enhancing radical scavenging and COX-2 inhibition.
b. Fluorobenzyl Analogs
  • Examples : 1-(2-Fluorobenzyl)-, 1-(3-Fluorobenzyl)-, and 1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde .
  • Impact : Fluorine’s electronegativity alters dipole moments and lipophilicity. The 3-fluoro analog may mimic chloro’s steric effects but with reduced electron-withdrawing strength.
c. Chlorobenzyl Derivatives with Additional Halogens
  • Example : 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 77509-92-3) .

Modifications on the Pyrazole Core

a. Triazole–Pyrazole Hybrids
  • Example : 1-Benzyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile .
  • Activity : Triazole incorporation improves antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) but reduces aldehyde-related reactivity.
b. Sulfur-Containing Derivatives
  • Example : 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde .

Carbaldehyde Group Modifications

  • Role : The aldehyde group is critical for forming hydrazones, Schiff bases, or other bioactive derivatives.
  • Comparison: 1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1006494-84-3): Replacing CHO with COOH reduces electrophilicity but introduces carboxylic acid functionality for salt formation .

Structural and Functional Data Table

Compound Name Substituents (R1, R2, R3) Biological Activity (Key Findings) Reference
1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde R1=3-Cl-C₆H₄CH₂, R2=Ph, R3=CHO Not reported in evidence; inferred from analogs
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c ) R1=Bz, R2=4-MeO-C₆H₄, R3=CHO Antioxidant (IC₅₀: 18.7 µM), Anti-inflammatory (76.2% inhibition)
1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde R1=4-F-C₆H₄CH₂, R2=Ph, R3=CHO No activity data; structural analog
1-Benzyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile R1=Bn, R2=Ph, R3=CN Antimicrobial (MIC: 2–8 µg/mL)

Key Research Findings and Trends

Substituent Effects: Electron-donating groups (e.g., -OCH₃) enhance antioxidant/anti-inflammatory activity, while electron-withdrawing groups (e.g., -NO₂) reduce efficacy . Halogen position (3-Cl vs. 4-F) influences steric and electronic interactions with biological targets .

Structural Hybridization :

  • Hybrids with triazoles or thioethers expand bioactivity profiles but may compromise aldehyde-specific reactivity .

Synthetic Accessibility :

  • Vilsmeier-Haack and nucleophilic substitution reactions are common for introducing benzyl/benzoyl and aldehyde groups .

Biological Activity

1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, drawing from diverse research studies.

The compound has the following chemical formula:

  • Molecular Formula : C17H13ClN2O
  • Molecular Weight : 296.75 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazones with substituted acetophenones, followed by cyclization using various chemical methods such as the Vilsmeier-Haack reaction. This method allows for the introduction of functional groups that enhance biological activity.

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antioxidant and anti-inflammatory activities. A study demonstrated that synthesized pyrazole derivatives showed potent antioxidant effects using DPPH and nitric oxide scavenging assays. Notably, compounds similar to this compound displayed antioxidant activity comparable to established standards like diclofenac sodium .

Inhibition of Acetylcholinesterase (AChE)

The compound has also been evaluated for its inhibitory effects on AChE, an enzyme crucial in neurodegenerative diseases like Alzheimer's. A series of pyrazole derivatives showed promising AChE inhibitory activities in the low micromolar range, with certain derivatives exhibiting IC50 values near that of donepezil, a standard treatment for Alzheimer's .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds related to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460. The mechanism often involves apoptosis induction and inhibition of cell proliferation .

Mechanistic Insights

Molecular modeling studies have elucidated potential binding sites and interactions of pyrazole derivatives with target enzymes such as AChE and monoamine oxidase (MAO). These studies suggest that structural modifications can enhance binding affinity and selectivity towards specific targets, thereby improving therapeutic efficacy .

Case Study 1: Antioxidant Activity

In a comparative study, several pyrazole derivatives were synthesized and screened for antioxidant activity. Compounds 4c and 4e demonstrated remarkable scavenging abilities against free radicals, outperforming standard antioxidants .

Case Study 2: AChE Inhibition

A study involving a series of substituted pyrazoles revealed that compounds with chloro substitutions had superior AChE inhibitory activity compared to their fluoro counterparts. The most potent inhibitors achieved IC50 values in the nanomolar range .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives are prepared by reacting 1-aryl-5-chloro-pyrazole precursors with phenols in the presence of a base catalyst like K₂CO₃ . Alternative routes involve formaldehyde condensation under alkaline conditions with trifluoromethyl-substituted pyrazole intermediates . Key intermediates include 1-aryl-5-chloro-pyrazole derivatives, which are functionalized at the 4-position via Vilsmeier-Haack formylation .

Q. How is X-ray crystallography applied to determine the structural conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For pyrazole-carbaldehyde derivatives, crystals are grown via slow evaporation of solvent mixtures (e.g., ethanol/chloroform). Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL software reveals bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds). For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde confirmed a planar pyrazole ring with a carbaldehyde group at C4 .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.2–8.0 ppm), aldehyde protons (δ ~9.8–10.2 ppm), and substituents (e.g., –CH₂– groups at δ 4.5–5.5 ppm) .
  • FT-IR : Confirm aldehyde C=O stretching (ν ~1680–1720 cm⁻¹) and C–Cl vibrations (ν ~550–750 cm⁻¹) .
  • Mass Spectrometry (EI/HRMS) : Validate molecular ion peaks (e.g., m/z 310.05 for C₁₇H₁₂ClN₂O⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Replace K₂CO₃ with phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency in biphasic systems .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Ultrasound-Assisted Synthesis : Apply ultrasound (20–40 kHz) to reduce reaction time (e.g., from 24 h to 2–4 h) and improve yields by 15–20% via cavitation effects .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • DSC/TGA Analysis : Identify polymorphic forms or solvates that may alter spectral profiles .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09 with B3LYP/6-311+G(d,p)) to confirm assignments .

Q. How can in silico methods predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., antimicrobial enzymes like DHFR or kinases). Pyrazole derivatives show affinity for hydrophobic pockets via π-π stacking with chlorobenzyl groups .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict IC₅₀ values against cancer cell lines .

Q. What are the challenges in regioselective functionalization of the pyrazole core?

  • Methodological Answer :

  • Directing Groups : Introduce –NO₂ or –NH₂ groups at C3/C5 to steer electrophilic substitution .
  • Protection/Deprotection : Use SEM (trimethylsilylethoxymethyl) groups to shield N1 during C4 formylation .
  • Cross-Coupling Reactions : Apply Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) for C3/C5 arylation while preserving the aldehyde functionality .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Variation : Replace 3-chlorobenzyl with electron-withdrawing (e.g., –CF₃) or donating groups (e.g., –OCH₃) to modulate electronic effects .
  • Bioisosteric Replacement : Substitute the phenyl group with heteroaromatic rings (e.g., pyridine) to enhance solubility .
  • Prodrug Design : Convert the aldehyde to oxime or hydrazone derivatives to improve bioavailability .

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